

Application Note: Analytical Quantification of 2-Chloro-N-(2-methylphenyl)-4-nitrobenzamide

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Compound of Interest

Compound Name: 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide

Cat. No.: B11021806

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Executive Summary

This protocol details the validated methodologies for the quantification of **2-chloro-N-(2-methylphenyl)-4-nitrobenzamide** (hereafter referred to as CNMB). Two distinct analytical approaches are defined to address different sensitivity requirements:

- RP-HPLC-UV (Method A): For assay determination, reaction monitoring, and bulk purity analysis (>0.1% w/w).
- LC-MS/MS (Method B): For trace impurity quantification and genotoxic impurity (PGI) screening (<10 ppm).

Chemical Context & Physicochemical Properties

Understanding the analyte's properties is the foundation of robust method design. CNMB contains a nitro group (electron-withdrawing) and a secondary amide linkage, rendering it hydrophobic and potentially susceptible to hydrolysis under extreme pH.

Property	Value / Description	Analytical Implication
Molecular Formula		Monoisotopic Mass: 290.05 Da
LogP (Predicted)	~3.2 - 3.6	Requires high organic mobile phase strength (C18 column recommended).
Chromophores	Nitro-aromatic, Benzamide	Strong UV absorbance expected at 254 nm and 270 nm.
pKa	Amide: Neutral; Nitro: Non-ionizable	pH control is less critical for retention but essential for peak shape (suppress silanol interactions).
Solubility	Low in water; High in ACN, MeOH, DMSO	Diluents must contain >50% organic solvent to prevent precipitation.

Protocol 1: RP-HPLC-UV for Assay & Purity

Scope: Routine quality control (QC), stability testing, and reaction completion monitoring.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
- Column: Agilent ZORBAX Eclipse Plus C18,
(or equivalent end-capped C18).
 - Rationale: The C18 stationary phase provides sufficient retention for the hydrophobic CNMB. End-capping reduces peak tailing caused by the amide-silanol interaction.
- Mobile Phase A: 0.1% Formic Acid in Water (v/v).
- Mobile Phase B: Acetonitrile (HPLC Grade).

- Flow Rate: 1.0 mL/min.
- Column Temp:
(Controls viscosity and improves reproducibility).
- Detection: UV-DAD at 265 nm (Primary) and 210 nm (Secondary for impurities).
- Injection Volume:

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	30	Initial Equilibration
2.0	30	Isocratic Hold
12.0	90	Linear Gradient (Elution of CNMB)
15.0	90	Wash
15.1	30	Re-equilibration
20.0	30	Stop

Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10.0 mg of CNMB Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.
- Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase (50:50 Water:ACN).

System Suitability Criteria

- Retention Time (RT): $\sim 8.5 \pm 0.5$ min.
- Tailing Factor (

):

.

- Theoretical Plates (

): > 5000.

- Precision (RSD, n=6):

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Protocol 2: LC-MS/MS for Trace Quantification

Scope: Quantification of CNMB as a potential genotoxic impurity (PGI) or low-level byproduct.

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.
 - Note: While nitro compounds often fly well in negative mode, the amide proton allows for formation in positive mode, which often yields better fragmentation structural data.
- Analyzer: Triple Quadrupole (QqQ).
- Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Interpretation
291.1	168.0	25	Cleavage of amide bond (Acylium ion). Quantifier.
291.1	106.1	35	Formation of methyl-aniline cation. Qualifier.
291.1	245.0	15	Loss of Nitro group (). Qualifier.

LC Conditions (Trace Level)

- Column: Waters ACQUITY UPLC BEH C18, .
- Mobile Phase:
 - A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Steep ballistic gradient (5% B to 95% B in 3 minutes) to maximize peak height/sensitivity.

Method Validation Framework

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

- Protocol: Prepare 5 concentration levels.
 - Assay Range: 80% to 120% of target concentration (e.g., 0.08 to 0.12 mg/mL).

- Trace Range: LOQ to 150% of specification limit.
- Acceptance:

Accuracy (Recovery)

- Protocol: Spike CNMB into the sample matrix (e.g., reaction mixture or drug substance) at 50%, 100%, and 150% levels.
- Acceptance: 98.0% - 102.0% recovery for Assay; 80% - 120% for Trace.

Specificity (Forced Degradation)

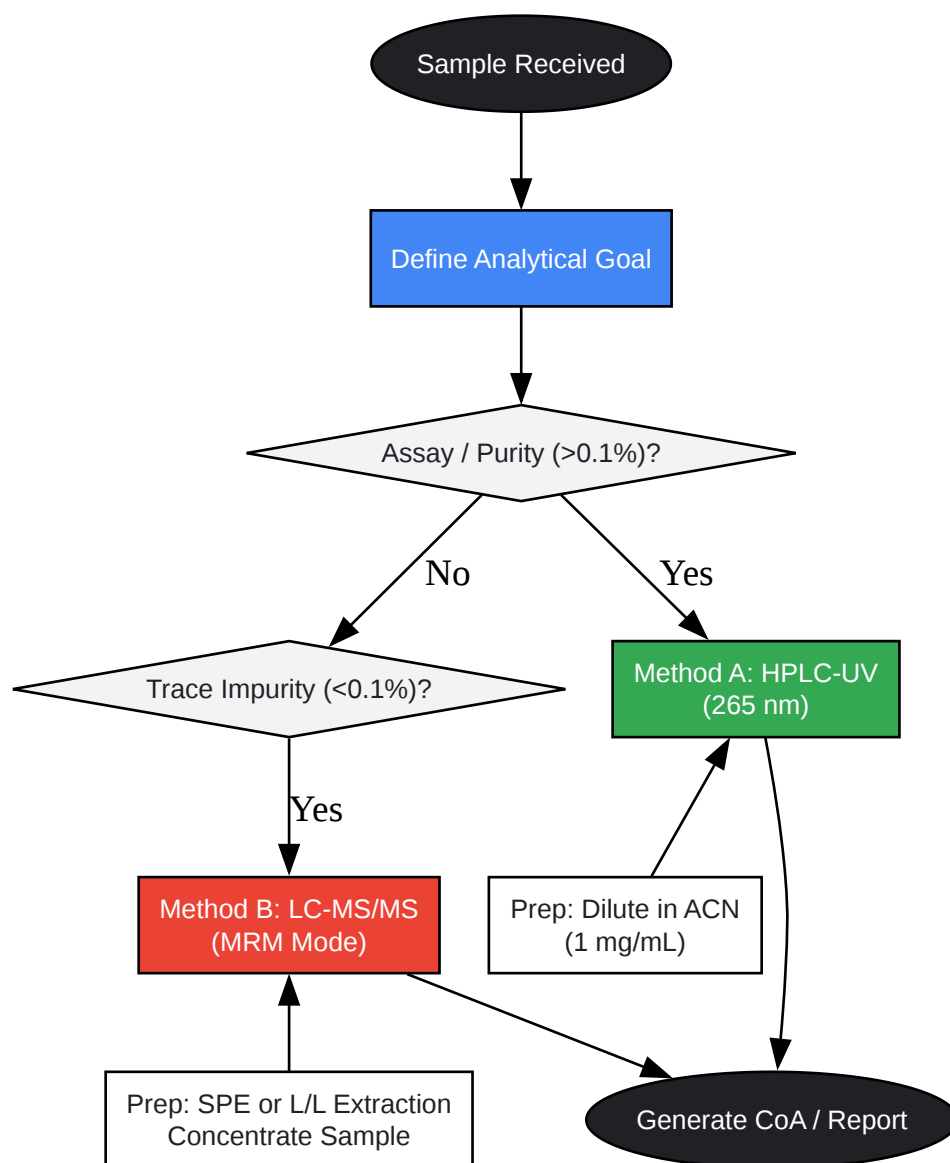
Subject the sample to stress conditions to ensure the method separates CNMB from degradants.

- Acid/Base: 0.1 N HCl / 0.1 N NaOH, 60°C, 2 hours.
- Oxidation: 3%
, RT, 4 hours.
- Outcome: Verify peak purity using DAD spectral analysis or MS mass balance.

Visual Workflows & Logic

Method Selection Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on the specific research need.

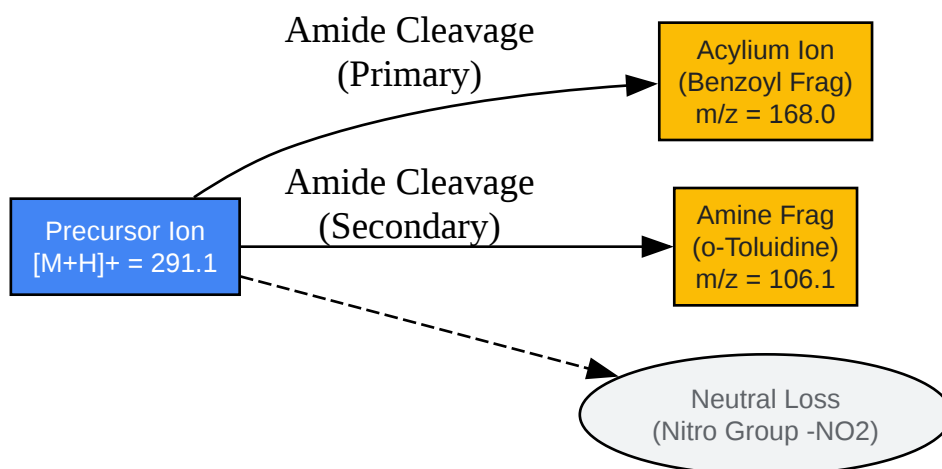


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Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

LC-MS Fragmentation Pathway (Hypothetical)

Understanding the fragmentation aids in confirming the identity of the molecule during MS optimization.



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Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

Troubleshooting & Optimization

- Peak Tailing: If the amide peak tails, add 5 mM Ammonium Acetate to the aqueous mobile phase to buffer the pH (~4.5) and mask silanols.
- Carryover: Due to the chlorobenzene and nitro moieties, CNMB is "sticky." Use a needle wash of 50:50 ACN:Isopropanol.
- Ghost Peaks: Nitro-aromatics can degrade if exposed to UV light for extended periods. Use amber glassware for all standard preparations.

References

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